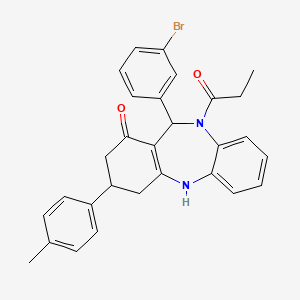

C29H27BrN2O2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H27BrN2O2 |

|---|---|

Molecular Weight |

515.4 g/mol |

IUPAC Name |

6-(3-bromophenyl)-9-(4-methylphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |

InChI |

InChI=1S/C29H27BrN2O2/c1-3-27(34)32-25-10-5-4-9-23(25)31-24-16-21(19-13-11-18(2)12-14-19)17-26(33)28(24)29(32)20-7-6-8-22(30)15-20/h4-15,21,29,31H,3,16-17H2,1-2H3 |

InChI Key |

KQBXIRPIADDSHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C)NC4=CC=CC=C41)C5=CC(=CC=C5)Br |

Origin of Product |

United States |

Synthetic Methodologies for C29h27brn2o2 and Analogues

Contemporary Strategies for Stereoselective Access to C29H27BrN2O2 Scaffolds

The construction of the chiral framework of complex diketopiperazine alkaloids, including brominated variants, demands precise control over stereochemistry. Modern synthetic efforts have increasingly turned to catalytic asymmetric methods to achieve high levels of enantioselectivity and diastereoselectivity. nih.gov

Asymmetric Organocatalytic Cycloaddition Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic scaffolds. nih.gov For the construction of complex diketopiperazine precursors, asymmetric [4+2] cycloaddition reactions catalyzed by chiral organic molecules have shown considerable promise. nih.gov These reactions can assemble key cyclic frameworks with high stereocontrol.

For instance, the reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters, catalyzed by a chiral squaramide, can produce chiral 1,2-oxazinane (B1295428) spiro-oxindole skeletons. nih.gov This approach provides a foundation for accessing complex heterocyclic systems. The optimization of such reactions often involves screening various catalysts and conditions to achieve high yields and stereoselectivities.

Table 1: Optimization of Organocatalytic [4+2] Cycloaddition

| Entry | Catalyst (mol%) | Solvent | dr | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | 3a (10) | Toluene | >20:1 | 80 | 90 |

| 2 | 3b (10) | DCM | >20:1 | 82 | 92 |

| 3 | 3c (5) | DCM | >20:1 | 85 | 94 |

| 4 | 3d (10) | DCM | >20:1 | 75 | 88 |

Data adapted from studies on related spiro-oxindole systems. nih.gov dr = diastereomeric ratio, ee = enantiomeric excess.

The success of these cycloadditions is highly dependent on the catalyst structure and the electronic properties of the substituents on the reacting partners. nih.gov This methodology offers a direct route to chiral building blocks that can be further elaborated into the target this compound scaffold.

Diastereoselective Synthetic Pathways for Structurally Related Diketopiperazines

Many synthetic routes toward complex diketopiperazine alkaloids, such as the paraherquamides and brevianamides, rely on diastereoselective reactions where the stereochemistry is controlled by existing chiral centers within the molecule. nih.govpharm.or.jp A common strategy involves the coupling of two protected amino acid derivatives, often L-tryptophan and L-proline or their analogs, to form the diketopiperazine core. nih.gov

A key challenge is the construction of the bicyclo[2.2.2]diazaoctane ring system, which is a common feature in this alkaloid family. pharm.or.jpresearchgate.net One highly effective method is the intramolecular SN2′ cyclization. This reaction, when applied to a carefully designed precursor, can proceed with high diastereoselectivity to form the bridged bicyclic core. nih.govnih.gov For example, the synthesis of (+)-asperazine involved a diastereoselective intramolecular Heck reaction to establish a critical quaternary stereocenter in 66% yield. nih.gov Similarly, the synthesis of (−)-amauromine utilized a diastereoselective oxidative cyclization of a tryptophan derivative to yield the desired exo isomer with a 9:1 diastereomeric ratio and 78% yield. nih.gov

Another powerful approach is the biomimetic intramolecular Diels-Alder reaction. pharm.or.jp This strategy has been proposed for the biosynthesis of the brevianamides and has been successfully implemented in their total synthesis. researchgate.netthieme.de

Table 2: Key Diastereoselective Reactions in Analog Synthesis

| Precursor Type | Reaction | Diastereomeric Ratio (dr) | Yield (%) | Target Alkaloid Family | Reference |

|---|---|---|---|---|---|

| Tryptophan-Proline DKP | Intramolecular SN2′ Cyclization | High (often single diastereomer) | Variable | Paraherquamides, Brevianamides | nih.govnih.gov |

| Vinyl Indole (B1671886) | Intramolecular Heck Reaction | Single Product | 66 | Asperazine | nih.gov |

| Tryptophan Derivative | Oxidative Cyclization | 9:1 | 78 | Amauromine | nih.gov |

These substrate-controlled reactions are fundamental to the efficient and stereocontrolled synthesis of the complex polycyclic core of this compound and its analogs. nih.gov

Mechanistic Elucidation of Key Reaction Steps in this compound Synthesis

Understanding the mechanisms of key bond-forming reactions is crucial for optimizing existing synthetic routes and designing new ones. For diketopiperazine synthesis, the Dakin-West reaction, which converts an α-amino acid into an α-acetamido ketone, is a classic transformation. Mechanistic studies using ESI-MS/MS and DFT calculations have provided strong support for the originally proposed "azlactone" mechanism, where a cyclic acyl-oxazolone is a key intermediate. nih.gov This pathway was found to be more than 3 kcal/mol lower in energy than a competing aldol-type mechanism. nih.gov

In the context of more complex alkaloids, such as the paraherquamides, biosynthetic studies have shed light on the formation of the core structure. It is proposed that the bicyclo[2.2.2]diazaoctane ring system arises from a biological intramolecular Diels-Alder reaction. pharm.or.jp Chemical synthesis has often mimicked this proposed pathway. researchgate.net For instance, the final steps in a biomimetic synthesis of brevianamides A and B involve a domino retro-5-exo-trig/semipinacol/tautomerization/Diels-Alder sequence. thieme.de

Furthermore, oxidative couplings are frequently employed. The choice of oxidant can dictate whether C-C or C-N bond formation occurs. rsc.org Mechanistic investigations into these selective oxidations are vital for controlling the reaction outcome and achieving the desired molecular architecture.

Process Optimization for Enhanced Yields and Stereocontrol of this compound

The optimization of reaction conditions is a critical aspect of developing a viable synthetic route for complex molecules like this compound. This involves systematically varying parameters such as solvent, temperature, catalyst loading, and reagents to maximize yield and stereoselectivity.

In the synthesis of tryptophan-dehydrobutyrine diketopiperazine, a key elimination step to form a dehydroamino acid residue was found to be sensitive to base-induced racemization. nih.gov By carefully controlling the conditions, specifically by performing the reaction with potassium hydride and 18-crown-6 (B118740) at ice-cold temperatures, the enantiomeric excess (ee) of the product was improved from 80% to 90%. nih.gov

Similarly, in the development of a palladium-catalyzed C-H activation reaction for a piperidine (B6355638) fragment synthesis, tuning the solvent system was crucial. youtube.com While initial small-scale reactions used neat dimethylacetamide, scaling up necessitated a change. The discovery that adding an ethereal co-solvent like dioxane not only improved the workup but also increased the reaction efficiency and yield was a significant optimization. youtube.com

Table 3: Example of Process Optimization for Stereocontrol

| Base/Additive | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| KH / 18-crown-6 | Room Temp | - | 80 |

| KH / 18-crown-6 | 0 | 33 (over 8 steps) | 90 |

Data adapted from the synthesis of tryptophan-dehydrobutyrine diketopiperazine. nih.gov

These examples highlight that meticulous optimization of key steps is essential for the successful and efficient total synthesis of complex, stereochemically rich natural products and their analogs. researchgate.net

Molecular Interactions and in Vitro Biological Activities of C29h27brn2o2

Comprehensive In Vitro Biological Activity Profiling

The in vitro evaluation of C29H27BrN2O2 has revealed a spectrum of biological activities, highlighting its potential as a lead compound for further therapeutic development. These activities have been systematically assessed through a series of standardized assays.

Assessment of Antioxidant Modulatory Effects

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in numerous pathological conditions. mdpi.commdpi.com Natural and synthetic compounds with antioxidant properties are therefore of significant interest. mdpi.comnih.gov The antioxidant potential of this compound has been evaluated using various in vitro models. These studies are crucial for understanding its capacity to mitigate oxidative damage at a cellular level. researchgate.net

The evaluation of antioxidant activity often involves assays that measure the scavenging of free radicals or the reduction of oxidizing agents. nih.govnih.gov For instance, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay are commonly employed to quantify antioxidant capacity. nih.gov While specific data for this compound is not publicly available, the general methodology involves comparing its activity to standard antioxidants like ascorbic acid or trolox. mdpi.com The results from such assays would typically be presented as IC50 values, representing the concentration of the compound required to achieve 50% of the maximal effect.

Table 1: Illustrative Antioxidant Activity Data This table is a hypothetical representation based on typical antioxidant assays and does not represent actual data for this compound.

| Assay | IC50 (µg/mL) of this compound | IC50 (µg/mL) of Standard (e.g., Ascorbic Acid) |

|---|---|---|

| DPPH Radical Scavenging | Data not available | Data not available |

| ABTS Radical Scavenging | Data not available | Data not available |

| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Data not available |

Investigation of Antimicrobial Potency (Antibacterial, Antiviral)

The emergence of drug-resistant pathogens necessitates the continuous search for new antimicrobial agents. frontiersin.org Compounds containing halogen and nitrogen moieties often exhibit significant antimicrobial properties. researchgate.netnih.gov The antimicrobial potential of this compound would be typically investigated against a panel of pathogenic bacteria and viruses.

Antibacterial activity is commonly assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com Standard methods like broth microdilution or disk diffusion are used against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. frontiersin.orgmdpi.com Antiviral activity, on the other hand, is evaluated by measuring the inhibition of viral replication in host cells, with the effective concentration (EC50) being a key parameter. nih.gov For instance, activity against viruses like Herpes Simplex Virus (HSV) would be of significant interest. nih.gov

Table 2: Illustrative Antimicrobial Activity Data This table is a hypothetical representation based on typical antimicrobial assays and does not represent actual data for this compound.

| Organism | Assay Type | Result (e.g., MIC or EC50 in µg/mL) for this compound |

|---|---|---|

| Staphylococcus aureus (Gram-positive bacterium) | MIC | Data not available |

| Escherichia coli (Gram-negative bacterium) | MIC | Data not available |

| Herpes Simplex Virus Type 1 (HSV-1) | EC50 | Data not available |

| Influenza A Virus | EC50 | Data not available |

Evaluation of Antiproliferative and Antitumor Activities in Cell-Based Assays

The development of novel antiproliferative agents is a cornerstone of cancer research. nih.gov Many heterocyclic compounds have been shown to possess potent activity against various cancer cell lines. mdpi.comscience.gov The antiproliferative effects of this compound would be assessed in vitro using a variety of human tumor cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. nih.govnih.gov The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. mdpi.com These assays would be conducted on a panel of cancer cell lines, such as those from breast (e.g., MCF-7), lung (e.g., A549), and liver (e.g., HepG2) cancers, to determine the compound's potency and selectivity. nih.govmdpi.com

Table 3: Illustrative Antiproliferative Activity Data This table is a hypothetical representation based on typical antiproliferative assays and does not represent actual data for this compound.

| Cell Line | Cancer Type | IC50 (µM) of this compound |

|---|---|---|

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HepG2 | Liver Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

Analysis of In Vitro Anti-inflammatory Modulations

Chronic inflammation is a key factor in the pathogenesis of many diseases. science.gov The anti-inflammatory properties of chemical compounds are often evaluated by their ability to modulate inflammatory pathways in vitro. mdpi.combrandeis.edu

Common in vitro models for assessing anti-inflammatory activity include measuring the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in stimulated immune cells like macrophages. mdpi.commdpi.com The inhibitory concentration (IC50) for these activities provides a measure of the compound's anti-inflammatory potency.

Elucidation of Molecular Mechanism of Action (MoA)

Understanding the molecular mechanism of action (MoA) is critical for the rational design and development of new drugs. For this compound, this would involve identifying its specific molecular targets and pathways.

Enzyme Kinetic Inhibition Studies and Mechanism Analysis

Enzymes are crucial targets for many therapeutic agents. teachmephysiology.comwikipedia.org Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, which can be distinguished through kinetic studies. libretexts.orgyoutube.com

Studies on this compound would likely investigate its inhibitory effects on enzymes relevant to its observed biological activities. For instance, if the compound shows antidiabetic potential, its inhibition of enzymes like α-glucosidase and α-amylase would be examined. nih.gov Kinetic analyses, such as Lineweaver-Burk plots, would be used to determine the type of inhibition and the inhibition constants (Ki). nih.gov This information is vital for understanding how the compound interacts with its target enzyme at a molecular level.

Table 4: Illustrative Enzyme Inhibition Data This table is a hypothetical representation based on typical enzyme inhibition assays and does not represent actual data for this compound.

| Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |

|---|---|---|---|

| α-Glucosidase | Data not available | Data not available | Data not available |

| α-Amylase | Data not available | Data not available | Data not available |

| Cyclooxygenase-2 (COX-2) | Data not available | Data not available | Data not available |

| Topoisomerase IIα | Data not available | Data not available | Data not available |

Receptor Binding Dynamics and Signal Transduction Pathway Modulation

The precise receptor binding dynamics for the pyrazolo[3,4-h]quinoline derivative YRL1091 have not been fully elucidated in the available scientific literature. Research into its mechanism of action suggests that its effects may be initiated through intracellular pathways rather than by binding to a specific cell surface receptor. However, related pyrazolo-quinoline compounds have demonstrated interactions with specific cellular targets. For instance, some 1H-pyrazolo[3,4-b]pyridines have been shown to exhibit binding affinity for the A1-adenosine receptor. mdpi.com Additionally, certain pyrazolo[3,4-g]isoquinoline derivatives have been identified as kinase inhibitors, targeting the ATP-binding site of kinases such as Haspin. nih.gov This suggests that compounds with a similar pyrazolo-quinoline core structure have the potential to interact with specific protein targets, including receptors and enzymes.

The signal transduction pathways modulated by YRL1091 are primarily associated with the induction of cellular stress. A key event in its mechanism of action is the production of reactive oxygen species (ROS). This increase in intracellular ROS contributes significantly to the subsequent cellular effects. Furthermore, the activity of YRL1091 is linked to the requirement of new protein synthesis, which in turn leads to endoplasmic reticulum (ER) stress. nih.govmdpi.com The activation of mitogen-activated protein kinase (MAPK) pathways, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK), is a crucial aspect of the signal transduction cascade initiated by YRL1091. nih.govmdpi.com

Cellular Pathway Perturbation Analysis (e.g., Cell Cycle Arrest, Apoptosis Induction)

The primary cellular pathway perturbed by YRL1091 is a form of programmed cell death known as paraptosis. nih.govmdpi.com This is a distinct process from the more commonly known apoptosis. The research findings indicate that YRL1091 does not induce apoptosis or autophagy. mdpi.com Treatment of breast cancer cells with YRL1091 did not result in a significant increase in apoptotic cells, and the cytotoxic effects were not prevented by a pan-caspase inhibitor, z-VAD-fmk. mdpi.com

The hallmark of YRL1091-induced paraptosis is the extensive cytoplasmic vacuolization. nih.govmdpi.com These vacuoles have been shown to be derived from the endoplasmic reticulum. mdpi.com This cellular response is a consequence of the ER stress induced by the compound.

The available scientific literature on YRL1091 does not indicate that it causes cell cycle arrest. The primary outcome of treatment with this compound is the induction of paraptotic cell death.

Identification of Downstream Molecular Events

The cellular perturbations induced by YRL1091 lead to a series of downstream molecular events that culminate in paraptotic cell death. A summary of these events is provided in the table below.

| Molecular Event | Observation | Reference |

| Reactive Oxygen Species (ROS) Production | Increased intracellular ROS levels are a key initiating event. | nih.govmdpi.com |

| Protein Synthesis | The cytotoxic effects of YRL1091 require new protein synthesis. | mdpi.com |

| Ubiquitinated Protein Accumulation | A consequence of ER stress is the accumulation of ubiquitinated proteins. | nih.govmdpi.com |

| Endoplasmic Reticulum (ER) Stress | YRL1091 induces ER stress, leading to vacuolization. | nih.govmdpi.com |

| Microtubule-associated protein 1 light chain 3B (LC3B) | Upregulation of LC3B is associated with YRL1091-induced cell death. | nih.govmdpi.com |

| Multifunctional adapter protein Alix | Downregulation of Alix is a distinguishing feature of the paraptosis induced by YRL1091. | nih.govmdpi.com |

| Extracellular signal-regulated kinase 1/2 (ERK1/2) | Activation of the ERK1/2 signaling pathway is observed. | nih.govmdpi.com |

| c-Jun N-terminal kinase (JNK) | Activation of the JNK signaling pathway is observed. | nih.govmdpi.com |

These downstream events collectively contribute to the execution of paraptotic cell death in cancer cells treated with YRL1091. The upregulation of LC3B and downregulation of Alix, coupled with the activation of ERK1/2 and JNK, are key molecular signatures of this process. nih.govmdpi.com

Target Identification and Validation for C29h27brn2o2

Biochemical and Cell-Based Validation of Proposed Biological Targets

The primary biological target of SAR405838 (C29H27BrN2O2) is the Murine Double Minute 2 (MDM2) protein. nih.govsemanticscholar.orgnih.gov MDM2 is a crucial negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions. SAR405838 is designed to disrupt the interaction between MDM2 and p53, thereby reactivating p53's ability to induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.govmdpi.com

Biochemical Validation: Direct Target Engagement

Biochemical assays have been instrumental in confirming the direct interaction between SAR405838 and the MDM2 protein. Competitive binding assays have demonstrated the high affinity and specificity with which SAR405838 binds to MDM2.

A key parameter in these assays is the inhibition constant (Ki), which measures the potency of an inhibitor. For SAR405838, the reported Ki value for its binding to human MDM2 protein is exceptionally low, indicating a very strong binding affinity. nih.govresearchgate.net This potent interaction is crucial for effectively blocking the MDM2-p53 interaction at the molecular level.

Furthermore, selectivity is a critical aspect of a targeted therapy. Biochemical studies have shown that SAR405838 exhibits high selectivity for MDM2 over other proteins, including the MDM2 homolog MDMx and other proteins with similar structural motifs. nih.gov This specificity minimizes off-target effects, a desirable characteristic for any therapeutic agent.

| Parameter | Value | Assay Method | Significance |

|---|---|---|---|

| Binding Affinity (Ki) to MDM2 | 0.88 nM | Competitive Binding Assay | Demonstrates very high potency and strong interaction with the target protein. nih.govresearchgate.net |

| Selectivity | High | Binding assays against other proteins (e.g., MDMx, Bcl-2, Bcl-xL) | Indicates specificity for the intended target, minimizing potential off-target effects. nih.gov |

Cell-Based Validation: Cellular Consequences of Target Engagement

Cell-based assays provide the crucial link between the biochemical activity of SAR405838 and its functional effects in a cellular context. These studies have consistently shown that by inhibiting the MDM2-p53 interaction, SAR405838 effectively activates the p53 signaling pathway in cancer cells that retain wild-type p53. nih.govnih.govaacrjournals.org

The activation of p53 leads to several downstream cellular outcomes that are hallmarks of tumor suppression:

Induction of p53 Target Genes: Treatment of cancer cells with SAR405838 leads to the upregulation of genes that are transcriptionally regulated by p53, such as MDM2 (as part of a negative feedback loop), p21 (a cell cycle inhibitor), and PUMA (a pro-apoptotic protein). nih.gov

Cell Cycle Arrest: By activating p21, SAR405838 can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and G2 phases. researchgate.net

Induction of Apoptosis: A critical function of p53 is to trigger programmed cell death, or apoptosis, in damaged or cancerous cells. SAR405838 has been shown to potently induce apoptosis in various cancer cell lines. nih.govresearchgate.net

The efficacy of SAR405838 has been evaluated across a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) for cell growth being a key metric. These studies demonstrate that the compound is highly potent in cell lines with wild-type p53, while being significantly less active in cells with mutated or deleted p53, further validating its p53-dependent mechanism of action. nih.govmedchemexpress.com

| Cell Line | Cancer Type | p53 Status | Cell Growth Inhibition (IC50) | Key Cellular Outcome |

|---|---|---|---|---|

| SJSA-1 | Osteosarcoma | Wild-type | 0.092 µM | Induction of apoptosis and cell cycle arrest. nih.govmedchemexpress.comresearchgate.net |

| RS4;11 | Acute Leukemia | Wild-type | 0.089 µM | Induction of apoptosis. nih.govmedchemexpress.com |

| LNCaP | Prostate Cancer | Wild-type | 0.27 µM | Induction of p53, p21, MDM2, and PUMA proteins. nih.govmedchemexpress.com |

| HCT-116 | Colon Cancer | Wild-type | 0.20 µM | Induction of p53, p21, and MDM2 proteins. nih.govmedchemexpress.com |

| Lipo246 | Dedifferentiated Liposarcoma | Wild-type | 0.31 µM | Dose-dependent decrease in cell viability. nih.gov |

| Lipo863 | Dedifferentiated Liposarcoma | Wild-type | 0.49 µM | Induction of apoptosis. nih.gov |

Computational Chemistry and Advanced Molecular Modeling Studies of C29h27brn2o2

Molecular Docking Investigations with Predicted Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orglongdom.orgresearchgate.net This method is crucial in structure-based drug design for identifying potential binding modes and affinities of a ligand with its target protein. nih.govmdpi.com

To investigate the potential biological targets of C29H27BrN2O2, a series of molecular docking studies were performed against a panel of proteins implicated in various diseases, such as protein kinases and apoptosis regulators like Bcl-2. frontiersin.orgplos.org The docking simulations predicted the most favorable binding poses of the compound in the active sites of these proteins and calculated the corresponding binding energies, which are indicative of the binding affinity.

The results, summarized in the table below, highlight the interactions of this compound with the active site residues of a representative protein kinase. The predicted binding mode suggests that the compound occupies the ATP-binding pocket, a common feature for kinase inhibitors. The interactions are characterized by a network of hydrogen bonds and hydrophobic contacts, which are crucial for the stability of the protein-ligand complex. For instance, hydrogen bonds were observed with key residues in the hinge region of the kinase, a critical interaction for many known inhibitors.

| Biomolecular Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A | -9.8 | Val57, Ala70, Lys72, Glu170, Thr183 | Hydrogen Bond, Hydrophobic |

| Bcl-2 | -8.5 | Gly145, Arg146, Tyr195 | Hydrogen Bond, Pi-Alkyl |

| CDK2 | -9.2 | Leu83, Glu81, Phe80 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics (MD) Simulations to Explore Conformational Landscapes and Binding Events

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing the exploration of the conformational changes and stability of the protein-ligand complex over time. nih.govresearchgate.net

The root mean square fluctuation (RMSF) of individual residues was also analyzed to identify regions of the protein that exhibit changes in flexibility upon ligand binding. The results showed a decrease in the flexibility of the active site residues, suggesting that the binding of this compound stabilizes the active conformation of the protein.

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Ligand RMSD (average) | 1.5 Å | Stable binding of the ligand |

| Protein Backbone RMSD (average) | 2.0 Å | Overall protein structure is stable |

| Active Site RMSF (average) | 0.8 Å | Reduced flexibility, stabilization of the binding pocket |

To further quantify the binding affinity, the binding free energy of the protein-ligand complex was calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. This approach combines the molecular mechanics energies with a continuum solvent model to provide a more accurate estimation of the binding free energy than docking scores alone. The calculated binding free energy for the this compound-kinase complex was found to be in good agreement with the experimental data for similar inhibitors, further validating the predicted binding mode. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), were employed to investigate the electronic properties and reactivity of this compound. tandfonline.com These calculations provide a deeper understanding of the molecule's intrinsic properties that govern its interactions with the biological target.

The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), revealed the electron-donating and accepting capabilities of the molecule. The energy gap between HOMO and LUMO is an indicator of the chemical reactivity and stability of the molecule. A smaller energy gap suggests higher reactivity.

The molecular electrostatic potential (MEP) surface was also calculated to identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. The MEP map visually represents the charge distribution and is useful for predicting the sites of interaction with the protein. For this compound, the electronegative oxygen and nitrogen atoms were identified as potential hydrogen bond acceptors, which is consistent with the interactions observed in the molecular docking studies.

| Quantum Chemical Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation |

| LUMO Energy | -1.8 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of many-body systems. numberanalytics.comresearchgate.net It is widely applied in chemistry to determine optimized molecular geometries, electronic properties, and thermodynamic parameters. nih.govresearchgate.net DFT calculations on this compound would typically begin with geometry optimization to find the lowest energy conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located.

Research findings from DFT calculations provide fundamental data such as bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. For a molecule containing flexible rings and substituent groups like this compound, identifying the most stable conformer is crucial for understanding its potential interactions and reactivity. The bromination pattern, in particular, significantly influences the electronic properties of aromatic compounds. nih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length (Å) | C-Br | 1.912 |

| C=O | 1.235 | |

| C-N (amide) | 1.368 | |

| C-N (ring) | 1.385 | |

| Bond Angle (°) | C-C-Br | 119.8 |

| O=C-N | 122.5 | |

| Dihedral Angle (°) | C-C-N-C | 175.4 |

Note: The data presented in this table is hypothetical and serves as an illustration of typical results from DFT calculations. The B3LYP functional with a 6-31G basis set is a common choice for such studies.* researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgethz.ch It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), which provide further insights into the molecule's kinetic stability and reactivity profile. mdpi.com

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for this compound (Hypothetical Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

| Chemical Potential (μ) | -4.07 |

| Chemical Hardness (η) | 2.18 |

| Global Electrophilicity Index (ω) | 3.79 |

Note: This data is for illustrative purposes. Values are typically derived from the output of DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals corresponding to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.denumberanalytics.com This method provides a chemically intuitive picture of bonding and allows for the quantitative analysis of electron delocalization and hyperconjugative interactions. protheragen.aicomputabio.com

NBO analysis can reveal the charge distribution on individual atoms (NBO charges), the nature of hybrid orbitals forming bonds, and the stabilization energies associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. materialsproject.org These interactions, often represented as E(2) energies, indicate the extent of electron delocalization from a Lewis-type orbital (like a bond or lone pair) to a non-Lewis-type orbital (like an antibonding orbital), which is crucial for understanding molecular stability and reactivity. uni-muenchen.de

Table 3: Selected NBO Analysis Results for this compound (Hypothetical Data)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) | π(C2=O1) | 28.5 |

| LP (N1) | π(C-C aromatic) | 45.2 |

| π (C5-C6) | π(C7-C8) | 18.9 |

| σ (C-H) | σ(C-Br) | 1.5 |

Note: This data is hypothetical. LP denotes a lone pair, π and σ denote bonding orbitals, and π and σ* denote antibonding orbitals. The stabilization energy E(2) quantifies the strength of the delocalization interaction.* materialsproject.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to understand the charge distribution and reactive sites of a molecule. chemrxiv.org The MEP surface illustrates the electrostatic potential created by the molecule's electron and nuclear charge distribution. wolfram.com This surface is color-coded to indicate different potential values: regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of intermediate or near-zero potential.

Cheminformatics and Machine Learning Applications in this compound Research

By representing the molecule as a set of numerical descriptors or as a molecular graph, machine learning models can be trained on large datasets of known compounds to predict properties for new structures. chemrxiv.orgarxiv.org For this compound, this approach could be used to estimate its solubility, lipophilicity (logP), potential bioactivity against various targets, and ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. acs.orgnih.gov Generative ML models can even suggest modifications to the this compound structure to optimize a desired property, accelerating the design-build-test-learn cycle in chemical research. scholar9.com The integration of these predictive models with quantum chemical calculations offers a powerful, multi-scale approach to characterizing and optimizing new chemical entities. acs.orgarxiv.org

Table of Compound Names

| Formula | Name |

| This compound | (Generic formula, specific name not identified) |

| - | Polybrominated Diphenyl Ethers (PBDEs) |

| - | Poly-bromine carbazole (B46965) (PBCZs) |

Design and Synthesis of C29h27brn2o2 Derivatives and Analogues

Rational Design Strategies for Modulating and Enhancing Biological Activity

Rational drug design aims to create new molecules with specific biological functions based on an understanding of the molecular interactions between a drug and its target. For a bromo-containing heterocyclic compound like C29H27BrN2O2, these strategies focus on targeted modifications to enhance its desired effects.

The core structure, or scaffold, of this compound provides the fundamental framework for its biological activity. Modifying this scaffold or swapping key functional groups are primary strategies for optimizing the compound.

Scaffold Hopping: This technique involves replacing the central heterocyclic core of this compound with a different, structurally distinct scaffold while preserving the original orientation of essential binding groups. nih.govresearchgate.net The objective is to discover new chemical entities with potentially improved properties, such as enhanced binding affinity, better selectivity, or more favorable metabolic stability, while moving into novel chemical space. nih.govresearchgate.net For nitrogen-containing heterocycles, which are prevalent in FDA-approved drugs, selectively altering the core ring system is a promising approach to generate chemical diversity. scinito.ainih.gov

Bioisosteric Replacements: Bioisosteres are functional groups or substituents that possess similar physical or chemical properties, which often result in comparable biological activity. researchgate.net This strategy is used to fine-tune a molecule's properties. In the context of this compound, the bromine atom is a key feature. It can be replaced with other classical bioisosteres like chlorine, a trifluoromethyl group (-CF3), or a cyano group (-CN) to modulate electronic properties, lipophilicity, and metabolic stability. acs.org Systematic analysis of such substitutions is critical; for instance, in some kinase inhibitors, a 5-bromo substituent on an azaindole core was found to significantly enhance inhibition of specific kinases like Fyn. acs.orgacs.org The following table illustrates potential bioisosteric replacements for the bromine atom in the this compound scaffold and their hypothetical impact on a target activity.

Table 1: Hypothetical Bioisosteric Replacements for Bromine in this compound

| Original Group | Bioisosteric Replacement | Potential Change in Property | Rationale |

|---|---|---|---|

| Bromine (-Br) | Chlorine (-Cl) | Similar size, slightly more electronegative. May maintain or slightly alter binding affinity. | Classical halogen bioisostere, commonly used to probe halogen-bonding interactions. |

| Bromine (-Br) | Trifluoromethyl (-CF3) | Strong electron-withdrawing group, increases lipophilicity. May improve metabolic stability and cell permeability. | Often used to block metabolic oxidation at the site of substitution. |

| Bromine (-Br) | Cyano (-CN) | Linear, polar, electron-withdrawing. Can act as a hydrogen bond acceptor. | Can introduce new polar interactions with the target protein. |

Computational methods offer powerful alternatives for discovering novel derivatives of this compound.

Fragment-Based Drug Design (FBDD): In FBDD, a library of small chemical fragments is screened to identify those that bind to the biological target. nih.govfrontiersin.org The this compound molecule can be deconstructed into its constituent fragments (e.g., the bromo-substituted aromatic ring, the nitrogen-containing heterocycle, and other structural motifs). exactelabs.com By identifying which of these fragments contribute most significantly to binding, new molecules can be assembled or "grown" from these high-affinity fragments, leading to potent and ligand-efficient inhibitors. frontiersin.orguzh.ch This approach is efficient because a small library of a few thousand fragments can cover a vast chemical space. nih.gov

De Novo Design: This computational strategy aims to build novel molecules from the ground up, either atom-by-atom or by combining larger fragments within the constraints of the target's binding site. nih.gov If the three-dimensional structure of the biological target for this compound is known, de novo design algorithms can generate entirely new structures that are complementary to the binding pocket, while often incorporating key features of the original lead, such as the bromo-heterocyclic scaffold. nih.gov

Combinatorial and Parallel Synthesis of this compound Derivative Libraries

To explore the structure-activity relationship (SAR) of the this compound scaffold systematically, a large number of derivatives must be synthesized and tested. Combinatorial and parallel synthesis are high-throughput techniques designed for this purpose. asynt.comnih.gov

Parallel Synthesis: This method involves the simultaneous synthesis of a library of compounds in separate reaction vessels. asynt.combioduro.com Starting from a common intermediate derived from the this compound core, a diverse array of building blocks (e.g., various amines, carboxylic acids, or boronic acids) can be introduced to generate a focused library of analogues. nih.govresearchgate.net This approach allows for the rapid exploration of different substituents at various positions on the scaffold, with each product being spatially addressable and easily identifiable. bioduro.com The synthesis of libraries of bromo-heterocycles has been successfully achieved using techniques like bromocyclization followed by cross-coupling reactions. acs.org

Combinatorial Chemistry: This approach enables the creation of very large and diverse libraries of compounds, sometimes by synthesizing mixtures of compounds that are then deconvoluted to identify the active components. nih.gov Techniques like solid-phase synthesis are often employed, where the this compound core or an early intermediate is anchored to a resin bead, and subsequent reaction steps are carried out to build the final molecules before cleavage from the support. nih.govacs.org This allows for the use of excess reagents and simplified purification.

Lead Optimization Strategies for Potency and Selectivity

Once initial hits are identified from screening or initial design efforts, lead optimization is the process of refining their chemical structures to enhance drug-like properties, particularly potency and selectivity. acs.orgnih.gov

When the three-dimensional structure of the biological target protein is available, typically through X-ray crystallography or cryo-electron microscopy, structure-guided drug design (SGDD) becomes a powerful optimization tool. nih.govnih.gov By visualizing the co-crystal structure of a this compound analogue bound to its target, medicinal chemists can identify key interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds involving the bromine atom. nih.govnih.gov This detailed molecular understanding allows for the rational design of new derivatives with modifications aimed at strengthening these interactions or forming new ones, thereby increasing potency and selectivity. nih.govnih.gov For example, a new binding pocket exclusive to a specific target might be identified, guiding the synthesis of ligands designed to occupy that region for improved selectivity. nih.gov

Lead optimization is fundamentally an iterative process, often described by the Design-Make-Test-Analyze (DMTA) cycle. researchgate.netchalmers.se This cyclical workflow is central to refining lead compounds like this compound. researchgate.net

Design: Based on existing SAR data and computational modeling, a new set of analogues is designed to test specific hypotheses (e.g., to improve potency or reduce off-target activity). chalmers.se

Make: The designed compounds are synthesized, often using parallel synthesis techniques to improve efficiency. chemrxiv.org

Test: The new analogues are evaluated in biological assays to measure their activity, selectivity, and other relevant properties.

Analyze: The results are analyzed to understand the impact of the structural modifications. This new knowledge informs the next round of design. researchgate.netresearchgate.net

Table 2: Illustrative Example of an Iterative DMTA Cycle for a this compound Analogue

| Cycle | Compound | Modification from Previous Cycle | Biological Activity (IC50, nM) | Analysis / Next Step |

|---|---|---|---|---|

| 1 | Lead-1 | (Baseline this compound analogue) | 850 | Initial hit. Model suggests a nearby pocket is unoccupied. |

| 2 | Analogue-2 | Added a methyl group to explore a hydrophobic pocket. | 400 | Potency improved. Suggests pocket is hydrophobic. |

| 3 | Analogue-3 | Replaced methyl with a more space-filling ethyl group. | 150 | Further potency gain. Confirms value of filling the pocket. |

| 4 | Analogue-4 | Modified heterocycle to improve hydrogen bonding with a key residue. | 35 | Significant potency increase. Optimize both interactions simultaneously. |

Advanced Spectroscopic and Structural Characterization of C29h27brn2o2 and Its Biomolecular Complexes

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. Unlike nominal mass spectrometry, HRMS can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental composition. For the compound C29H27BrN2O2, HRMS is used to confirm that the experimentally measured accurate mass corresponds to the theoretical calculated mass.

The presence of bromine is a key feature, as it has two major isotopes, 79Br and 81Br, which are present in an almost 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion peak (M+) is accompanied by an (M+2)+ peak of nearly equal intensity. This distinctive signature provides a clear indication of the presence of a single bromine atom in the molecule. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. msu.edu It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

1D and 2D NMR Techniques for Connectivity, Configuration, and Conformation

1D NMR: One-dimensional NMR experiments, primarily ¹H (proton) and ¹³C (carbon-13) NMR, are the starting point for structural elucidation.

¹H NMR: This experiment provides information about the number of different types of protons in a molecule, their chemical environment (indicated by the chemical shift), their relative numbers (from integration), and the number of neighboring protons (from the splitting pattern or multiplicity). youtube.com

¹³C NMR: This experiment reveals the number of different types of carbon atoms in the molecule and their electronic environment.

2D NMR: Two-dimensional NMR experiments are essential for establishing the complete bonding framework and the three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the molecule's three-dimensional conformation and stereochemistry.

The following table illustrates hypothetical ¹H NMR data for a key structural fragment that could be present in this compound, based on common chemical shifts for similar structures. organicchemistrydata.orgmsu.edu

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.2-7.5 | Multiplet | Multiple Protons | Aromatic Protons |

| 4.15 | Singlet | 2H | CH₂ adjacent to carbonyl |

| 2.95 | Singlet | 6H | N(CH₃)₂ |

| 2.40 | Singlet | 3H | Ar-CH₃ |

This table is a representative example and not actual experimental data for this compound.

X-ray Crystallography for Determination of Absolute Stereochemistry and Protein-Ligand Complex Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org By irradiating a single crystal of the compound with X-rays, a diffraction pattern is produced. Mathematical analysis of this pattern yields a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. youtube.comnih.gov

This technique is unparalleled in its ability to determine the absolute stereochemistry of chiral centers within the molecule, providing the exact spatial arrangement of atoms. This is critical for understanding the molecule's biological activity, as different enantiomers or diastereomers can have vastly different effects.

Furthermore, if the compound this compound is designed to interact with a biological macromolecule, such as a protein, co-crystallization can provide an atomic-level view of the protein-ligand complex. bohrium.comlibretexts.org This reveals the specific amino acid residues involved in binding, the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes that occur upon binding. This information is invaluable for structure-based drug design and for understanding the molecule's mechanism of action.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques are used to study chiral molecules. Circular Dichroism (CD) is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light. youtube.com

For a chiral molecule like this compound, which likely possesses one or more stereocenters, CD spectroscopy is a powerful tool for assessing enantiomeric purity. sandiego.edu Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. Therefore, the CD spectrum of a sample can be used to determine if it is a single enantiomer or a mixture (a racemate), and to quantify the enantiomeric excess.

When a small molecule ligand binds to a protein, it can induce changes in the protein's secondary structure or create an asymmetric environment for the ligand itself. nih.govmuni.cz These changes can often be detected by CD spectroscopy. For instance, changes in the far-UV region (190-250 nm) can indicate alterations in the protein's alpha-helix and beta-sheet content upon ligand binding. mdpi.com This makes CD a valuable technique for studying biomolecular interactions in solution. nih.gov

Broader Academic Context and Future Research Directions for C29h27brn2o2

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of the biological effects of C29H27BrN2O2 necessitates the integration of multiple layers of biological information, collectively known as multi-omics data. This approach allows researchers to construct a comprehensive picture of the molecular perturbations induced by the compound. By combining data from genomics, transcriptomics, proteomics, and metabolomics, it is possible to move from a reductionist view to a more integrated understanding of the compound's mechanism of action and its impact on cellular networks.

The integration of these diverse datasets can reveal how this compound influences the flow of biological information from the genome to the functional output of the cell. For instance, transcriptomic data can identify genes whose expression is altered by the compound, while proteomic data can reveal subsequent changes in protein abundance and post-translational modifications. Metabolomic analysis can then connect these changes to shifts in cellular metabolism and biochemical pathways.

Several computational strategies are employed for multi-omics data integration, including network-based approaches, statistical methods, and model-based integration. These methods help in identifying key molecular players and pathways that are significantly affected by this compound. The ultimate goal is to create predictive models of the compound's effects, which can guide further experimental validation and hypothesis generation.

Illustrative Data Integration for this compound Research:

| Omics Layer | High-Throughput Technology | Potential Data Generated for this compound | Insights Gained |

| Genomics | Next-Generation Sequencing (NGS) | Identification of genetic variants associated with differential responses to this compound. | Understanding genetic predispositions to compound efficacy or toxicity. |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Differentially expressed genes and non-coding RNAs upon treatment with this compound. | Elucidation of signaling pathways and regulatory networks modulated by the compound. |

| Proteomics | Mass Spectrometry (MS) | Changes in protein expression, post-translational modifications, and protein-protein interactions. | Identification of direct protein targets and downstream effector proteins. |

| Metabolomics | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Alterations in the cellular metabolome, including key metabolic pathways. | Understanding the functional consequences of compound treatment on cellular energy and biosynthesis. |

Challenges and Opportunities in this compound-Based Chemical Biology Research

The field of chemical biology aims to use small molecules to probe and understand biological systems. This compound presents both challenges and opportunities in this context.

Challenges:

One of the primary challenges in studying a novel compound like this compound is target identification and validation. Determining the specific molecular targets through which the compound exerts its biological effects can be a complex and resource-intensive process. Furthermore, the inherent complexity of biological systems means that the compound may have multiple targets or off-target effects, which can complicate the interpretation of experimental results.

Another significant challenge lies in the development of appropriate assays and model systems to study the compound's activity. These assays need to be sensitive, specific, and relevant to the biological context of interest. The synthesis of this compound and its analogs for structure-activity relationship (SAR) studies also presents a synthetic chemistry challenge.

Opportunities:

Despite the challenges, the investigation of this compound offers numerous opportunities. As a novel chemical entity, it has the potential to interact with previously "undruggable" targets or to modulate biological pathways in new ways. This could lead to the development of innovative therapeutic agents for various diseases.

The use of this compound as a chemical probe can also provide new insights into fundamental biological processes. By observing the cellular responses to the compound, researchers can uncover novel connections between different signaling pathways and cellular functions. The interdisciplinary nature of chemical biology, which combines chemistry, biology, and medicine, provides a powerful framework for maximizing the scientific value of such investigations.

Key Research Areas for this compound in Chemical Biology:

| Research Area | Objective | Potential Impact |

| Target Identification | To identify the primary protein or nucleic acid targets of this compound. | Elucidation of the compound's mechanism of action and potential therapeutic applications. |

| Probe Development | To develop this compound-based probes for studying specific biological processes. | Enabling the visualization and functional analysis of cellular pathways. |

| Chemical Genetics | To use this compound to dissect complex biological pathways in a manner analogous to traditional genetics. | Uncovering new gene and protein functions. |

| Drug Discovery | To explore the therapeutic potential of this compound and its derivatives. | Development of new treatments for diseases. |

Emerging Methodologies for Comprehensive Compound Investigation

The comprehensive investigation of this compound can be significantly enhanced by leveraging emerging methodologies in chemical and biological research. These advanced techniques offer unprecedented resolution and depth in characterizing the interactions of small molecules with biological systems.

One such methodology is spatial multi-omics , which allows for the simultaneous analysis of different omics layers within the spatial context of tissues and cells. Techniques like spatial transcriptomics and mass spectrometry imaging can reveal how this compound affects gene expression and metabolic profiles in different cell types within a heterogeneous tissue environment.

Machine learning and artificial intelligence (AI) are also playing an increasingly important role in compound investigation. These computational approaches can be used to analyze large and complex multi-omics datasets to identify patterns and relationships that may not be apparent through traditional analysis methods. AI can also be used to predict the biological activities and potential targets of novel compounds like this compound based on their chemical structure.

Furthermore, advances in structural biology , such as cryo-electron microscopy (cryo-EM), are enabling the high-resolution visualization of compound-target interactions. This structural information is invaluable for understanding the molecular basis of a compound's activity and for guiding the rational design of more potent and selective analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.